1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
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Description
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.375. The purity is usually 95%.
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Scientific Research Applications
Enantiomerically Pure Pyrrolidines Synthesis
Enantiomerically pure pyrrolidines have been synthesized via 1,3-dipolar cycloaddition reactions, demonstrating the significance of such structures in achieving high diastereo- and regioselectivity in organic synthesis. This method was applied to sugar enones derived from pentoses, showcasing the potential for synthesizing complex molecules with defined stereochemistry, which is relevant for pharmaceutical applications (Oliveira Udry, Repetto, & Varela, 2014).
Metal Complexes and Catalytic Activities
Research involving N,O-bidentate pyridyl functionalized alkoxy ligands to prepare magnesium and zinc complexes highlights the importance of such compounds in catalysis, particularly in polymerizations. These complexes showed differential activities based on the metal involved, indicating the role of structural variations in determining catalytic efficiency (Wang et al., 2012).
Catalytic Behavior of Metal Complexes
The synthesis and characterization of iron and cobalt dichloride complexes bearing similar structural motifs have been explored for their catalytic behavior toward ethylene reactivity. This demonstrates the utility of such compounds in industrial applications, such as the production of polymers (Sun et al., 2007).
Polyhydroxyalkylpyrrolidines as Inhibitors
The synthesis of enantiomeric polyhydroxyalkylpyrrolidines from cycloadducts obtained by 1,3-dipolar cycloaddition of azomethine ylides derived from natural amino acids highlights the exploration of pyrrolidine derivatives as potential biological inhibitors. Although the compounds showed no significant inhibitory activity at tested concentrations, this research underscores the ongoing efforts to find new bioactive molecules (Oliveira Udry, Repetto, Vega, & Varela, 2016).
Conducting Polymers Synthesis
The synthesis of conducting polymers based on pyrrole derivatives, including those with substituted benzene rings, demonstrates the application of such chemical structures in developing materials with electronic properties. These polymers showed good thermal stability and varied electrical conductivity based on the substituents, indicating their potential in electronic and optoelectronic devices (Pandule et al., 2014).
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-4-2-3-5-16(13)21-12-17(19)18-9-8-15(10-18)20-11-14-6-7-14/h2-5,14-15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMOZLLAWWKKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.